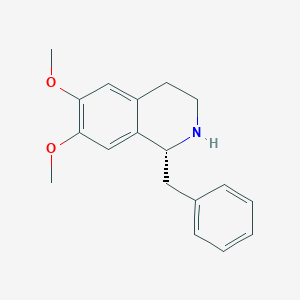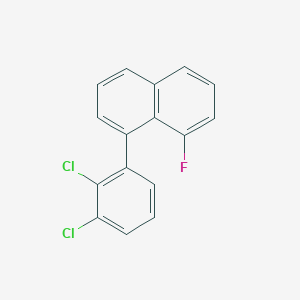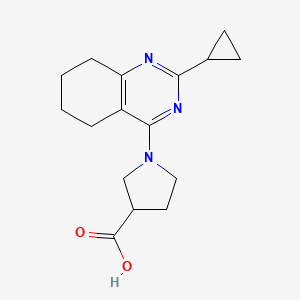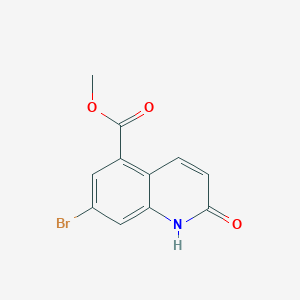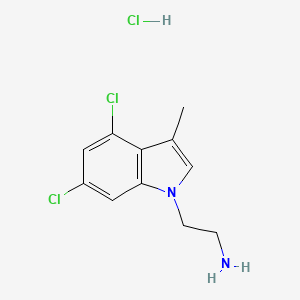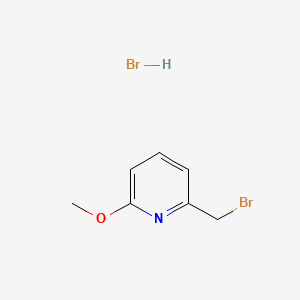
2-Phenylquinoline-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylquinoline-3,4-dicarboxylic acid typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . These reactions are carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-Phenylquinoline-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenylquinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition can lead to changes in gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Quinoline-2,4-dicarboxylic acid: Another related compound with different substitution patterns on the quinoline ring.
Uniqueness
2-Phenylquinoline-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
133505-06-3 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-phenylquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO4/c19-16(20)13-11-8-4-5-9-12(11)18-15(14(13)17(21)22)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
GQJLNYCMDZQHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


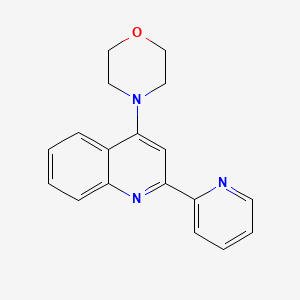


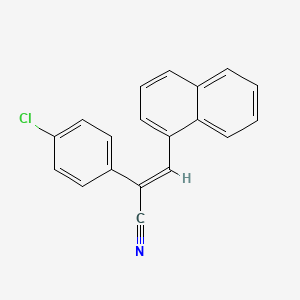
![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
